Cas no 40925-62-0 (4-methoxy-3H-1,3-benzoxazol-2-one)
4-methoxy-3H-1,3-benzoxazol-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-methoxy-3H-1,3-benzoxazol-2-one
- BS-45918
- 4-methoxy-1,3-benzoxazol-2(3H)-one
- MFCD11845134
- DB-185017
- 4-methoxybenzo[d]oxazol-2(3H)-one
- 40925-62-0
- 4-Methoxy-2(3h)-benzoxazolone
- WHLOSPLLWFJNJL-UHFFFAOYSA-N
- D81494
- CS-0162923
- SCHEMBL2149816
- methoxybenzoxazolinone
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- MDL: MFCD11845134
- Inchi: 1S/C8H7NO3/c1-11-5-3-2-4-6-7(5)9-8(10)12-6/h2-4H,1H3,(H,9,10)
- InChI Key: WHLOSPLLWFJNJL-UHFFFAOYSA-N
- SMILES: O1C(NC2C(=CC=CC1=2)OC)=O
Computed Properties
- Exact Mass: 165.042593085g/mol
- Monoisotopic Mass: 165.042593085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 47.6Ų
4-methoxy-3H-1,3-benzoxazol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DA538-200mg |
4-methoxy-3H-1,3-benzoxazol-2-one |
40925-62-0 | 95% | 200mg |
269.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DA538-1g |
4-methoxy-3H-1,3-benzoxazol-2-one |
40925-62-0 | 95% | 1g |
859.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DA538-50mg |
4-methoxy-3H-1,3-benzoxazol-2-one |
40925-62-0 | 95% | 50mg |
127.0CNY | 2021-07-17 | |
| Alichem | A081001930-1g |
2-Hydroxy-4-methoxybenzo[d]oxazole |
40925-62-0 | 98% | 1g |
$5550.98 | 2023-09-02 | |
| Alichem | A081001930-5g |
2-Hydroxy-4-methoxybenzo[d]oxazole |
40925-62-0 | 98% | 5g |
$14841.64 | 2023-09-02 | |
| Alichem | A081001930-10g |
2-Hydroxy-4-methoxybenzo[d]oxazole |
40925-62-0 | 98% | 10g |
$17604.72 | 2023-09-02 | |
| eNovation Chemicals LLC | Y1103817-5g |
4-methoxybenzo[d]oxazol-2(3H)-one |
40925-62-0 | 95% | 5g |
$380 | 2024-07-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL258-100MG |
4-methoxy-3H-1,3-benzoxazol-2-one |
40925-62-0 | 95% | 100MG |
¥ 158.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL258-250MG |
4-methoxy-3H-1,3-benzoxazol-2-one |
40925-62-0 | 95% | 250MG |
¥ 224.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL258-5G |
4-methoxy-3H-1,3-benzoxazol-2-one |
40925-62-0 | 95% | 5g |
¥ 1,848.00 | 2023-04-13 |
4-methoxy-3H-1,3-benzoxazol-2-one Suppliers
4-methoxy-3H-1,3-benzoxazol-2-one Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 4-methoxy-3H-1,3-benzoxazol-2-one
4-Methoxy-3H-1,3-benzoxazol-2-one (CAS No. 40925-62-0): A Comprehensive Overview
4-Methoxy-3H-1,3-benzoxazol-2-one (CAS No. 40925-62-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as methoxybenzoxazolone, is a derivative of benzoxazole and possesses unique structural and chemical properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 4-methoxy-3H-1,3-benzoxazol-2-one consists of a benzoxazole ring with a methoxy group attached to the 4-position. This configuration imparts specific pharmacological activities and biological interactions that have been extensively studied in recent years. The compound's ability to modulate various biological pathways has made it a focal point in the search for new drugs targeting neurological disorders, cancer, and inflammatory conditions.
One of the key areas of research involving 4-methoxy-3H-1,3-benzoxazol-2-one is its potential as an inhibitor of specific enzymes. Recent studies have shown that this compound can effectively inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition has significant implications for the treatment of neurodegenerative diseases like Parkinson's disease and Alzheimer's disease, where altered neurotransmitter levels play a crucial role.
In addition to its neuroprotective properties, 4-methoxy-3H-1,3-benzoxazol-2-one has also demonstrated promising anti-inflammatory effects. Research has indicated that this compound can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 4-methoxy-3H-1,3-benzoxazol-2-one could be a potential therapeutic agent for conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
The anti-cancer properties of 4-methoxy-3H-1,3-benzoxazol-2-one have also been explored in several studies. Preclinical data have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism behind this effect is thought to involve the modulation of signaling pathways that regulate cell survival and proliferation. These findings highlight the potential of 4-methoxy-3H-1,3-benzoxazol-2-one as a lead compound for the development of new anti-cancer drugs.
Beyond its therapeutic applications, 4-methoxy-3H-1,3-benzoxazol-2-one has also been investigated for its use in chemical synthesis and materials science. The compound's stability and reactivity make it a useful building block for the synthesis of more complex molecules with diverse functionalities. In materials science, derivatives of 4-methoxy-3H-1,3-benzoxazol-2-one have been explored for their potential in developing new materials with enhanced optical and electronic properties.
The synthesis of 4-methoxy-3H-1,3-benzoxazol-2-one can be achieved through various methods, including cyclization reactions and condensation processes. One common approach involves the reaction of 4-methoxyphenylglycine with an appropriate reagent to form the benzoxazole ring. The choice of synthetic route depends on factors such as yield, purity, and scalability, which are critical considerations for both academic research and industrial applications.
In conclusion, 4-methoxy-3H-1,3-benzoxazol-2-one (CAS No. 40925-62-0) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, chemical synthesis, and materials science. Its unique chemical structure and biological activities make it a valuable target for further investigation and development. As research in these areas continues to advance, the full potential of 4-methoxy-3H-1,3-benzoxazol-2-one is likely to be realized, contributing to significant advancements in various scientific fields.
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